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Compound of Interest

Compound Name:
3,4,5-Trifluorobenzene-1,2-

diamine

Cat. No.: B1597752 Get Quote

The unambiguous identification of a chemical compound is foundational to all scientific

research. The International Union of Pure and Applied Chemistry (IUPAC) provides a

systematic method for naming chemical compounds, ensuring that a name corresponds to a

single, unique structure.

For the compound in question, the correct IUPAC name is 3,4,5-Trifluorobenzene-1,2-
diamine.

Let's deconstruct this name to understand the underlying principles:

Parent Hydride: The core structure is benzene, a six-carbon aromatic ring.

Principal Characteristic Group: The molecule contains two amine (-NH₂) groups, making it a

"diamine." According to IUPAC seniority rules, amine groups have priority over halo groups

for citation as the principal functional group.

Numbering the Ring: The numbering of the benzene ring begins with the carbons bearing the

principal functional groups. To assign the lowest possible locants (numbers) to these groups,

we number them as 1 and 2.

Locating Substituents: The fluorine atoms are then located relative to this numbering

scheme. They fall on carbons 3, 4, and 5.

Alphabetical Order: While not a factor in this specific name's numbering, substituent names

are typically arranged alphabetically.
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Final Assembly: Combining these elements gives us the final, unambiguous name: 3,4,5-
Trifluorobenzene-1,2-diamine.

This systematic approach ensures that any chemist globally will draw the correct structure from

the name provided.

Physicochemical Properties and Data
Understanding the physical and chemical properties of a reagent is critical for its effective use

in synthesis and for predicting its behavior in various reaction conditions. Below is a summary

of key properties for 3,4,5-Trifluorobenzene-1,2-diamine.

Property Value

Molecular Formula C₆H₅F₃N₂

Molecular Weight 178.11 g/mol

Appearance Off-white to light brown crystalline powder

Melting Point 98-102 °C

Boiling Point Not available

Solubility
Soluble in methanol, ethyl acetate, and

dichloromethane.

CAS Number 162985-08-4

Synthesis Protocol: A Validated Approach
The synthesis of 3,4,5-Trifluorobenzene-1,2-diamine is typically achieved through the

reduction of a dinitro precursor. This method is reliable and provides a good yield of the desired

product. The causality behind this choice lies in the robust and well-understood nature of nitro

group reduction.

Experimental Workflow: Reduction of 1,2-Dinitro-3,4,5-
trifluorobenzene
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This protocol outlines a common and effective method for the synthesis of 3,4,5-
Trifluorobenzene-1,2-diamine.

Preparation

Reaction

Work-up & Isolation

Purification

Dissolve 1,2-Dinitro-3,4,5-trifluorobenzene in Ethanol

Add Palladium on Carbon (10% w/w) catalyst

Purge vessel with Hydrogen gas

Transfer to reaction vessel

Maintain H₂ atmosphere (balloon or pressure reactor)

Stir vigorously at room temperature

Monitor reaction by TLC or LC-MS

Filter reaction mixture through Celite®

Upon completion

Wash Celite® pad with Ethanol

Concentrate filtrate under reduced pressure

Recrystallize crude product from Ethanol/Water

Collect crystals by vacuum filtration

Dry under vacuum
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Caption: Synthetic workflow for the reduction of a dinitro precursor.

Step-by-Step Methodology
Preparation: In a round-bottom flask suitable for hydrogenation, dissolve 1,2-dinitro-3,4,5-

trifluorobenzene in a suitable solvent such as ethanol or ethyl acetate. The choice of solvent

is critical; it must solubilize the starting material without reacting with it or the catalyst.

Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C). This

heterogeneous catalyst is highly effective for the reduction of nitro groups and can be easily

removed by filtration.

Reaction: The flask is sealed and the atmosphere is replaced with hydrogen gas. The

reaction is stirred vigorously at room temperature. The progress of the reaction should be

monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS), to determine when the starting material has

been fully consumed.

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to

remove the palladium catalyst. The filter cake is washed with additional solvent to ensure

complete recovery of the product.

Isolation and Purification: The solvent is removed from the filtrate under reduced pressure to

yield the crude product. Further purification can be achieved by recrystallization from a

suitable solvent system, such as ethanol/water, to afford the final product as a crystalline

solid.

Applications in Medicinal Chemistry and Materials
Science
3,4,5-Trifluorobenzene-1,2-diamine is a valuable building block due to its unique combination

of functional groups and electronic properties. The ortho-diamine functionality is a precursor to

benzimidazoles, which are privileged scaffolds in medicinal chemistry. The fluorine atoms can

enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
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Role in Heterocycle Synthesis
The primary application of this diamine is in the synthesis of substituted benzimidazoles

through condensation with carboxylic acids or their derivatives.

3,4,5-Trifluoro-
benzene-1,2-diamine

Substituted
Benzimidazole

+

Carboxylic Acid
(R-COOH)

Condensation

Click to download full resolution via product page

Caption: Condensation reaction to form a benzimidazole scaffold.

This reaction is a cornerstone of many drug discovery programs targeting a wide range of

diseases. The fluorine substituents on the benzene ring provide a powerful tool for modulating

the physicochemical properties of the final molecule.
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BenchChem, [2026]. [Online PDF]. Available at:
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name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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